3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid
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Overview
Description
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid typically involves the protection of amino acids with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out at room temperature, ensuring the stability of the resulting Fmoc-protected amino acid azides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various substituted derivatives .
Scientific Research Applications
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent coupling of amino acids . This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine
Uniqueness
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid is unique due to its specific structure, which allows for the protection of amino groups during peptide synthesis. This compound’s stability under basic conditions and its ability to be selectively deprotected under acidic conditions make it particularly valuable in the synthesis of complex peptides .
Properties
CAS No. |
2919954-50-8 |
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Molecular Formula |
C21H23NO5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]propanoic acid |
InChI |
InChI=1S/C21H23NO5/c23-20(24)10-13-26-12-5-11-22-21(25)27-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,22,25)(H,23,24) |
InChI Key |
DFONVFIJNLSUGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCC(=O)O |
Origin of Product |
United States |
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